REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:7]1[CH:8]=[C:9]2[CH2:23][C:17]3[CH:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:16]=3[C:14](=[O:15])[C:10]2=[C:11]([OH:13])[CH:12]=1>C1C=CC=CC=1.N1C=CC=CC=1>[OH:22][C:21]1[C:16]2[C:14](=[O:15])[C:10]3[C:9](=[CH:8][CH:7]=[CH:12][C:11]=3[OH:13])[CH:23]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[C:17]=2[CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
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C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
50.9 g
|
Type
|
reactant
|
Smiles
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C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
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Name
|
|
Quantity
|
1575 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
27.5 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
|
while stirring, to a mixture
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 10 hours
|
Duration
|
10 h
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Type
|
STIRRING
|
Details
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while stirring
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Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the filrate is evaporated
|
Type
|
CUSTOM
|
Details
|
dry under a lowered pressure
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized out from acetic acid
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |